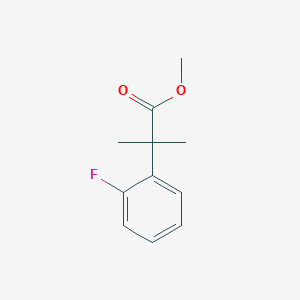

甲基2-(2-氟苯基)-2-甲基丙酸酯

描述

Synthesis Analysis

While specific synthesis methods for “Methyl 2-(2-fluorophenyl)-2-methylpropanoate” were not found, there are related studies that might be of interest. For instance, a research paper discusses the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate . Another study discusses the use of ketoreductases in performing chiral selective reduction .Molecular Structure Analysis

The molecular structure of a similar compound, “[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile”, has been reported. It has a molecular formula of C11H7FN2O, an average mass of 202.184 Da, and a monoisotopic mass of 202.054245 Da .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-(2-fluorophenyl)-2-methylpropanoate” were not found, a review describes recent advances in difluoromethylation processes based on X–CF2H bond formation . Another study discusses the use of ketoreductases in performing chiral selective reduction .科学研究应用

合成光学活性化合物:Fritz-Langhals & Schütz (1993)的研究描述了一种简单的合成方法,用于合成光学活性的2-氟丙酸及其类似物,包括高对映体纯度的甲基(R)-2-氟丙酸酯。这项研究可以应用于对映选择性合成过程的开发。

晶体结构分析和生物活性:Murugavel et al. (2016)的研究侧重于合成、晶体结构和生物活性与甲基2-(2-氟苯基)-2-甲基丙酸酯结构相关的化合物。它强调了密度泛函理论和分子对接研究在理解这类化合物的潜在生物活性方面的应用。

X射线晶体结构:Gao Yu (2014)关于相关化合物的X射线晶体结构的论文提供了对这类化合物的分子相互作用和稳定性的见解,这对于它们在材料科学和药物设计中的潜在应用至关重要。

电子器件应用:Erol等人(2022年)研究了合成含有与甲基2-(2-氟苯基)-2-甲基丙酸酯结构类似的聚合物的ZnO掺杂纳米复合材料。他们在Erol et al. (2022)中详细介绍的研究显示,由于合成纳米复合材料的改善介电性能,这些材料在电子器件中具有潜在应用。

用于成像的放射性同位素标记:齐传民(2010年)进行了一项关于合成和标记衍生物用于正电子发射断层扫描(PET)成像的研究。这项研究,Qi Chuan-min (2010),探讨了这些化合物在检测恶性肿瘤中的适用性,展示了它们在医学成像中的潜力。

安全和危害

While specific safety and hazard information for “Methyl 2-(2-fluorophenyl)-2-methylpropanoate” was not found, general safety measures for handling similar compounds include using personal protective equipment, avoiding dust formation, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .

未来方向

The field of difluoromethylation, which may be relevant to “Methyl 2-(2-fluorophenyl)-2-methylpropanoate”, has seen significant advances in recent years. This includes the development of metal-based methods that can transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes . Future research in this area could potentially involve “Methyl 2-(2-fluorophenyl)-2-methylpropanoate”.

作用机制

Target of Action

It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It can be inferred that the compound may play a role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .

Result of Action

It can be inferred that the compound may contribute to the formation of carbon–carbon bonds in the suzuki–miyaura coupling reaction .

Action Environment

It’s known that the suzuki–miyaura coupling reaction, in which similar compounds are used, is generally environmentally benign .

属性

IUPAC Name |

methyl 2-(2-fluorophenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-11(2,10(13)14-3)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXWKJKRFOKJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726301 | |

| Record name | Methyl 2-(2-fluorophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

861901-19-1 | |

| Record name | Methyl 2-(2-fluorophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

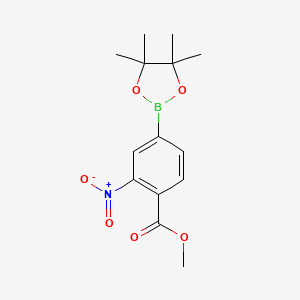

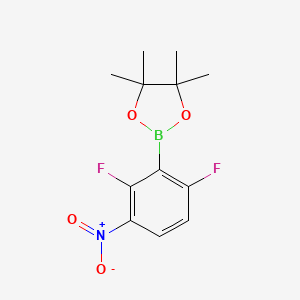

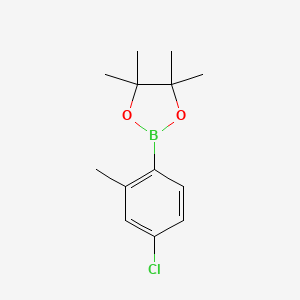

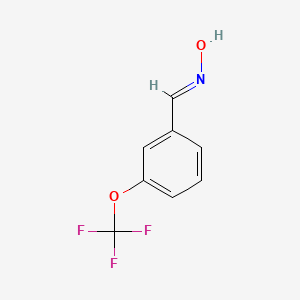

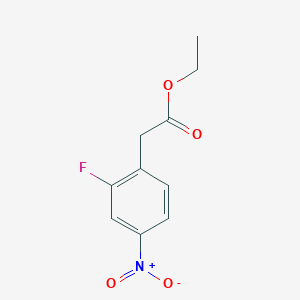

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1426038.png)